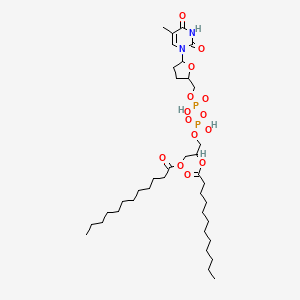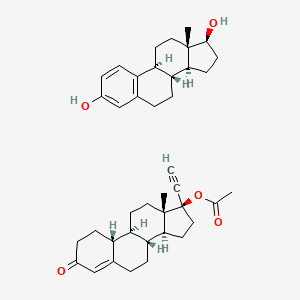
Cytosine, 1-(beta-D-arabinofuranosyl)-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSI-7836 is a member of the nucleoside class of cytotoxic drugs of which gemcitabine is the market leader. OSI Pharmaceuticals develops OSI-7836 as a next-generation gemcitabine. The anti-tumor activity of OSI-7836 appeares to be less schedule dependent than gemcitabine. It is also more active than ara-C (another clinically used nucleoside analog) in all nine models and more active than either paclitaxel or cisplatin in the two lung xenograft models tested. This drug shows no unexpected toxicities; those observed appeared to be similar to other nucleoside agents.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
1-(β-D-Arabinofuranosyl)-thio-cytosine and its derivatives have been synthesized and studied for their structural activity relationships. Notably, derivatives such as 5-substituted 1-(4-thio-β-D-arabinofuranosyl)cytosines have shown cytotoxicity against various human tumor cell lines. Specifically, 5-fluoro-1-(4-thio-β-D-arabinofuranosyl)cytosine exhibited high cytotoxicity, warranting further in vivo evaluation (Tiwari et al., 2000).
Cellular Uptake and Transporter Roles
The role of human nucleoside transporters in the cellular uptake of 4'-thio-β-D-arabinofuranosyl cytosine (TaraC) has been a subject of research. Studies indicate that nucleoside transport capacity, mainly through human equilibrative nucleoside transporter (hENT1), is a significant determinant of the pharmacological activity of drugs like TaraC and araC. The transport of these compounds is predominantly mediated by hENT1 and to a lesser extent by hENT2, and possibly by human concentrative nucleoside transporter (hCNT1) (Clarke et al., 2006).
Chemical and Enzymatic Synthesis
The chemical and enzymatic synthesis of nucleotides like 4'-thio-ara-C monophosphate and triphosphate has been explored. The synthesis involves multiple steps and specific conditions to achieve the desired products. These synthesized nucleotides are crucial for understanding the biological mechanisms and potential therapeutic applications of 4'-thio-ara-C derivatives (Fowler et al., 2005).
Antitumor Activity and Drug Resistance
Various studies have focused on the antitumor activity and drug resistance mechanisms of 1-(β-D-arabinofuranosyl)-thio-cytosine and its derivatives. These compounds have shown potent antitumor effects against different cancer cell lines. However, the development of drug resistance, such as decreased expression of hENT-1 (a transporter involved in drug uptake), can affect the efficacy of these drugs. Understanding these mechanisms is crucial for improving therapeutic strategies and overcoming drug resistance (Kanno et al., 2007).
properties
CAS RN |
28419-39-8 |
|---|---|
Product Name |
Cytosine, 1-(beta-D-arabinofuranosyl)-thio- |
Molecular Formula |
C9H14ClN3O5S |
Molecular Weight |
311.74 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride |
InChI |
InChI=1S/C9H13N3O5S.ClH/c10-5-1-2-12(8(18)11-5)9(16)7(15)6(14)4(3-13)17-9;/h1-2,4,6-7,13-16H,3H2,(H2,10,11,18);1H/t4-,6-,7+,9-;/m1./s1 |
InChI Key |
RCWYXGAOCMUXHG-ZXBIKLPVSA-N |
Isomeric SMILES |
C1=CN(C(=S)N=C1N)[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl |
SMILES |
C1=CN(C(=S)N=C1N)C2(C(C(C(O2)CO)O)O)O.Cl |
Canonical SMILES |
C1=CN(C(=S)N=C1N)C2(C(C(C(O2)CO)O)O)O.Cl |
synonyms |
4'-thio-arabinofuranosylcytosine 4'-thio-beta-D-arabinofuranosylcytosine 4-Amino-1-(4-thio-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone OSI-7836 thiarabine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one](/img/structure/B1228763.png)
![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)






![2-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1228778.png)
![6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester](/img/structure/B1228779.png)
![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)


